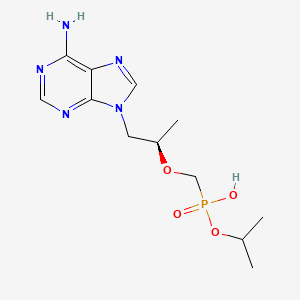
Isopropyl Tenofovir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl Tenofovir is a derivative of Tenofovir, a nucleotide analog reverse transcriptase inhibitor primarily used in the treatment of HIV and chronic hepatitis B. Tenofovir itself is an acyclic nucleotide diester analog of adenosine monophosphate, and its derivatives, including this compound, have been developed to improve pharmacokinetic properties and therapeutic efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Tenofovir typically involves the esterification of Tenofovir with isopropyl chloroformate in the presence of a base and a phase transfer catalyst. The reaction is carried out in a suitable solvent, often under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions: Isopropyl Tenofovir undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran.
Substitution: Sodium hydride, dimethylformamide.
Major Products:
Oxidation: Oxidized Tenofovir derivatives.
Reduction: Alcohol derivatives of Tenofovir.
Substitution: Various substituted Tenofovir derivatives.
科学的研究の応用
Isopropyl Tenofovir has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex nucleotide analogs.
Biology: Studied for its antiviral properties and its ability to inhibit viral replication.
Medicine: Investigated for its potential use in antiretroviral therapy and as a treatment for hepatitis B.
Industry: Utilized in the development of drug delivery systems and as a model compound in pharmacokinetic studies
作用機序
Isopropyl Tenofovir exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B virus. Once inside the cell, it undergoes phosphorylation to form Tenofovir diphosphate, which competes with natural nucleotides and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication .
類似化合物との比較
Tenofovir Disoproxil Fumarate: A prodrug of Tenofovir with improved oral bioavailability.
Tenofovir Alafenamide: Another prodrug with better stability and lower systemic exposure.
Comparison: Isopropyl Tenofovir, like its counterparts, is designed to enhance the pharmacokinetic properties of Tenofovir. it offers unique advantages in terms of its chemical stability and potential for targeted drug delivery. Compared to Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide, this compound may provide a different balance of efficacy and safety, making it a valuable addition to the arsenal of antiviral agents .
特性
分子式 |
C12H20N5O4P |
|---|---|
分子量 |
329.29 g/mol |
IUPAC名 |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid |
InChI |
InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1 |
InChIキー |
NYGAYVWAJGDSQU-SECBINFHSA-N |
異性体SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)C |
正規SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















